N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a structurally complex molecule featuring a fused tetrahydrothienothiazol ring system with sulfone (SO₂) functionalities and a propanamide substituent. The (2E)-ylidene group indicates a conjugated enamine structure, while the 2-phenylethyl moiety contributes to lipophilicity.
Properties
Molecular Formula |
C17H22N2O3S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(2-phenylethyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C17H22N2O3S2/c1-12(2)16(20)18-17-19(9-8-13-6-4-3-5-7-13)14-10-24(21,22)11-15(14)23-17/h3-7,12,14-15H,8-11H2,1-2H3 |
InChI Key |
QEQGMMLFPOYAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including:
Oxidation: Oxidative processes that modify functional groups.
Reduction: Reduction reactions to alter chemical bonds.
Substitution: Substituting functional groups or atoms. Common reagents and conditions depend on the specific reaction. Major products formed would vary accordingly.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Exploring its pharmacological properties.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The precise mechanism by which N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s core differs from common analogs in the provided evidence:
- Triazole Derivatives (e.g., Compound 2 in ) : Contain a 1,2,4-triazole ring with aromatic (phenyl) and carbamate substituents. Unlike the target compound, these lack sulfur-based rings but share NH groups for hydrogen bonding .
- Thiazol-Aminophenyl Derivatives (e.g., Compounds 9f–11f in ): Feature thiazole rings linked to chlorophenyl and hydrazide groups. Their structural diversity arises from nitro-substituted furan/thiophene moieties, which contrast with the target’s sulfone and propanamide groups .
- Triazole-Thione Derivatives () : Include a 1,2,4-triazole-5(4H)-thione ring with chlorobenzylidene substituents. These exhibit strong hydrogen-bonding networks (N–H···S/O), absent in the target compound’s sulfone-dominated system .
Physicochemical Properties
Research Findings and Functional Implications
- Its sulfone groups may mimic transition states in enzymatic reactions, similar to protease inhibitors.
- Solubility : The sulfone and amide groups likely improve aqueous solubility compared to ’s triazole-carbamates but may reduce membrane permeability versus ’s lipophilic chlorophenyl derivatives .
- Stability : Sulfones are generally resistant to oxidation, suggesting greater stability than ’s thione derivatives, which may degrade under acidic conditions .
Biological Activity
The compound N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide (CAS No. 879942-45-7) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno-thiazole core with various functional groups that may influence its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄S |
| Molecular Weight | 306.38 g/mol |
| CAS Number | 879942-45-7 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit antioxidant properties. For instance, studies on thiazole derivatives have shown significant free radical scavenging activity, suggesting that This compound may also possess this activity. The mechanism likely involves the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
Antimicrobial Activity
Preliminary studies have demonstrated that thiazole derivatives can exhibit antimicrobial properties against various pathogens. The compound's structure suggests potential interactions with microbial enzymes or membranes. In vitro assays could be performed to evaluate its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
The compound may also act as an inhibitor for certain enzymes. For example, thiazole derivatives have been documented to inhibit urease activity effectively. This inhibition is crucial for applications in treating infections caused by urease-producing bacteria. Molecular docking studies could provide insights into the binding affinity of this compound with the active sites of target enzymes.
Case Studies
- Urease Inhibition : A study involving structurally related compounds found that several thiazole derivatives significantly inhibited urease activity compared to standard inhibitors. The mechanism was attributed to hydrogen bonding interactions within the enzyme's active site .
- Antioxidant Evaluation : A comparative study assessed the antioxidant capacity of various thiazole compounds using DPPH and ABTS assays. Results indicated that compounds with similar substituents to those in This compound exhibited promising antioxidant activity .
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with This compound . Key areas for future investigation include:
- In Vivo Studies : Assessing the pharmacokinetics and toxicity profiles in animal models.
- Mechanistic Studies : Elucidating the molecular mechanisms underlying its biological activities through biochemical assays and structural biology techniques.
- Clinical Trials : Evaluating therapeutic potential in clinical settings for conditions related to oxidative stress and microbial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
